1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Overview
Description
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C19H18N2O5. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but insoluble in water . This compound is known for its stability at room temperature but can decompose under high temperatures, strong acids, or strong bases .
Mechanism of Action
Target of Action
It has been used in the synthesis of complex compounds , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It is known to act as both an etchant and a ligand in the post-synthetic surface treatment of perovskite nanocrystals (PNCs) . This suggests that it may interact with its targets through both covalent and non-covalent interactions, leading to changes in the physical and chemical properties of the targets.
Biochemical Pathways
Its role in the post-synthetic surface treatment of pncs suggests that it may influence the luminescent properties and stabilities of these materials .
Result of Action
Its use in the post-synthetic surface treatment of pncs suggests that it may enhance the luminescent properties and stabilities of these materials .
Action Environment
The action, efficacy, and stability of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be influenced by environmental factors. suggests that its action may be influenced by the solvent environment. Additionally, its stability at room temperature, but potential decomposition under high temperature, strong acid, or strong base conditions , suggests that its action and stability may be influenced by temperature and pH.
Preparation Methods
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be synthesized through the condensation reaction of benzaldehyde and 1,2-bis(phenylmethyl)ethylenediamine . The reaction typically involves the use of a solvent such as ethanol and a catalyst to facilitate the condensation process. The product is then purified through recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be compared with similar compounds such as:
1,3-Dibenzyl-2-imidazolidone-cis-4,5-dicarboxylic acid: This compound has a similar structure but differs in the spatial arrangement of its atoms.
2-Oxo-1,3-bis(phenylmethyl)-4,5-imidazolidinedicarboxylic acid: Another similar compound with slight variations in its chemical structure.
Properties
IUPAC Name |
1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMUFXXTSUEZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965915 | |
Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59564-78-2, 51591-75-4 | |
Record name | 2-Oxo-1,3-bis(phenylmethyl)-4,5-imidazolidinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59564-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid a significant starting material for (+)-biotin synthesis?
A1: The research highlights that 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (2) serves as a crucial starting point for a practical and asymmetric total synthesis of (+)-biotin []. This suggests that this compound possesses structural features allowing for efficient and controlled modifications to reach the target molecule.
Q2: What is the key transformation involving 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in the synthesis?
A2: The synthesis involves converting 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (2) into a meso-cyclic anhydride (3). This anhydride then undergoes a crucial Cinchona alkaloid-mediated asymmetric alcoholysis []. This step is vital for introducing chirality, a key characteristic of (+)-biotin.
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